molecular formula C₂₃H₂₇D₃BrNO₄ B1158362 9-Hydroxy Propantheline-d3 Bromide

9-Hydroxy Propantheline-d3 Bromide

Cat. No.: B1158362
M. Wt: 467.41
Attention: For research use only. Not for human or veterinary use.
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Description

9-Hydroxy Propantheline-d3 Bromide is a characterized and deuterium-labeled (d3) analog of Propantheline Bromide, a quaternary ammonium antimuscarinic agent . It is primarily utilized as a major impurity and metabolite reference standard in pharmaceutical research and development . This compound serves as a critical tool for analytical method development, validation (AMV), and Quality Control (QC) during the synthesis and formulation stages of drug development, ensuring traceability against pharmacopeial standards (USP/EP) . The parent compound, Propantheline, is an antimuscarinic agent that works by competitively blocking acetylcholine at muscarinic receptors, reducing parasympathetic activity . This action leads to decreased glandular secretions and smooth muscle contractions, which was therapeutically exploited for treating conditions like gastrointestinal spasms and hyperhidrosis . As a deuterated internal standard, this compound enables highly accurate and reliable quantification of Propantheline and its metabolites in complex biological matrices through advanced analytical techniques like LC-MS, thereby supporting precise pharmacokinetic and metabolic studies . The product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₃H₂₇D₃BrNO₄

Molecular Weight

467.41

Synonyms

N-[2-[[(9-Hydroxy-9H-xanthen-9-yl)carbonyl]oxy]ethyl]-N-(methyl-d3)-N-(1-methylethyl)-2-propanaminium Bromide;  9-Hydroxypropantheline-d3 Bromide; 

Origin of Product

United States

Comparison with Similar Compounds

Propantheline Bromide

  • Structure : Parent compound lacking the hydroxyl group and deuterium.
  • Molecular Formula: C₂₃H₃₀BrNO₃; Molecular Weight: 448.39 g/mol .
  • Pharmacological Role : Antimuscarinic agent used to treat gastrointestinal spasms and hyperhidrosis .
  • Propantheline Bromide is pharmacologically active, whereas 9-Hydroxy Propantheline-d3 Bromide is non-therapeutic and used solely for analytical purposes .

Propantheline-d3 Bromide

  • Structure : Deuterated analog of Propantheline Bromide (N-methyl-d3 substitution).
  • Molecular Formula: C₂₃H₂₇D₃BrNO₃; Molecular Weight: 451.42 g/mol .
  • Applications : Internal standard for quantifying Propantheline Bromide in biological matrices .
  • Comparison with this compound: Both are deuterated but differ in the presence of a hydroxyl group.

9-Hydroxy Propantheline Bromide

  • Molecular Formula: C₂₃H₃₀BrNO₄; Molecular Weight: 464.39 g/mol .
  • Role : Intermediate in synthetic chemistry and reference standard for analytical calibration .
  • Deuteration Impact: Deuterium in this compound provides a mass shift (+3 Da) for distinct detection in MS, unlike the non-deuterated form .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Deuterium Substitution
This compound C₂₃H₂₇D₃BrNO₄ 467.41 LC-MS internal standard N-methyl-d3
9-Hydroxy Propantheline Bromide C₂₃H₃₀BrNO₄ 464.39 Drug impurity standard, synthetic reagent None
Propantheline Bromide C₂₃H₃₀BrNO₃ 448.39 Antimuscarinic drug None
Propantheline-d3 Bromide C₂₃H₂₇D₃BrNO₃ 451.42 Pharmacokinetic studies N-methyl-d3

Functional and Analytical Comparisons

Solubility and Formulation

  • This compound : Requires solvents like DMSO or PEG400 for stock solutions, similar to Propantheline-d3 Bromide .
  • Impact of Hydroxyl Group: The hydroxyl group in 9-Hydroxy derivatives may reduce lipid solubility compared to non-hydroxylated analogs, affecting membrane permeability in vitro .

Analytical Utility

  • Deuterated Standards : Both this compound and Propantheline-d3 Bromide improve signal specificity in MS by avoiding isotopic interference .
  • Regulatory Use : 9-Hydroxy Propantheline Bromide is validated against pharmacopeial standards (USP/EP) for drug impurity testing .

Preparation Methods

Hydrolysis of 7-Cyano Xanthene (CN104650023A)

This method involves alkaline hydrolysis of 7-cyano xanthene to xanthene-7-sodium carboxylate, followed by neutralization to yield xanthene-7-carboxylic acid. However, positional isomerism (7- vs. 9-carboxylic acid) necessitates stringent reaction control. The process is optimized for industrial scalability:

  • Hydrolysis : 7-cyano xanthene is treated with NaOH under reflux, producing xanthene-7-sodium carboxylate.

  • Impurity Removal : Diethoxymethane extraction under alkaline conditions eliminates byproducts.

  • Neutralization : HCl addition precipitates xanthene-7-carboxylic acid (yield: 85–90%).

Alternative Route via Xanthene-9-Carboxylic Acid (CN1053443C)

A competing patent prioritizes the 9-carboxyl derivative for enhanced esterification efficiency:

  • Hydrolysis of 9-Cyano Xanthene : Similar alkaline conditions yield xanthene-9-sodium carboxylate.

  • Acidification : Neutralization with H<sub>2</sub>SO<sub>4</sub> generates xanthene-9-carboxylic acid (purity >98%).

Comparative Analysis :

ParameterXanthene-7-Carboxylic AcidXanthene-9-Carboxylic Acid
Yield85–90%92–95%
Purity97%98.5%
Industrial ScalabilityModerateHigh

Deuteration Strategies for the Quaternary Ammonium Moiety

The incorporation of three deuterium atoms into the N-isopropyl-N-methylpropan-2-aminium group is achieved via two primary methods:

Catalytic Deuteration Using Deuterium Gas

Inspired by the synthesis of deuterated proanthocyanidin metabolites, this approach employs palladium-catalyzed deuteration:

  • Substrate Preparation : The non-deuterated quaternary ammonium precursor is dissolved in deuterated methanol (CD<sub>3</sub>OD).

  • Deuteration Reaction : Pd/C catalyzes H/D exchange under D<sub>2</sub> atmosphere (1.8 bar, 24 h).

  • Workup : Filtration and solvent evaporation yield the deuterated amine (isotopic purity: 81.29% d<sub>4</sub>, 17.29% d<sub>3</sub>).

Deuterated Alkylating Agents

An alternative route utilizes deuterated methylating agents during quaternization:

  • Amine Alkylation : N-isopropyl-N-methylamine reacts with deuterated methyl bromide (CD<sub>3</sub>Br) in acetonitrile.

  • Quaternization : The resultant deuterated amine is treated with methyl iodide to form the quaternary ammonium salt.

Deuteration Efficiency :

MethodIsotopic PurityYield
Catalytic Deuteration81.29% d<sub>4</sub>83%
Alkylation with CD<sub>3</sub>Br>99% d<sub>3</sub>78%

Esterification and Salt Formation

The final steps involve coupling xanthene-9-carboxylic acid with the deuterated amine and subsequent bromide salt formation:

Esterification Protocol

  • Activation : Xanthene-9-carboxylic acid is activated with thionyl chloride (SOCl<sub>2</sub>) to form the acid chloride.

  • Coupling : The acid chloride reacts with deuterated N-isopropyl-N-methylpropan-2-aminium hydroxide in anhydrous THF.

  • Salt Exchange : Treatment with HBr gas converts the intermediate to this compound.

Reaction Conditions :

  • Temperature: 0–5°C (activation), 25°C (coupling).

  • Solvent: Tetrahydrofuran (THF).

  • Yield: 75–80% after recrystallization from ethanol.

As a reference standard, this compound must meet stringent quality criteria:

Purity Assessment

  • HPLC : Purity >99.5% (C18 column, acetonitrile/water mobile phase).

  • Mass Spectrometry : HRMS confirms isotopic distribution ([M]<sup>+</sup> m/z 487.22 for d<sub>3</sub> variant).

Stability Studies

  • Thermal Stability : No degradation after 6 months at 25°C.

  • Photostability : Protected from light due to xanthene chromophore sensitivity.

Industrial-Scale Considerations

Optimizing the synthesis for commercial production involves:

  • Cost Reduction : Replacing Pd/C with cheaper deuteration catalysts.

  • Waste Management : Recycling diethoxymethane and THF solvents.

  • Regulatory Filings : Compliance with USP Chapter <11> for analytical standards .

Q & A

Q. What synthetic strategies are recommended for preparing 9-Hydroxy Propantheline-d3 Bromide, and how can deuterium incorporation be validated?

To synthesize this compound, the primary approach involves deuteration at the methyl group of the parent compound (Propantheline bromide) using deuterated reagents. Key steps include:

  • Deuterium Exchange : Reacting Propantheline bromide with deuterated solvents (e.g., D₂O) under controlled acidic or basic conditions to replace hydrogen atoms at specific positions.
  • Purification : Column chromatography or recrystallization to isolate the deuterated product.
  • Validation : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (particularly 2^2H-NMR) confirm deuterium incorporation. NMR signals for deuterated methyl groups will show splitting patterns distinct from non-deuterated analogs .

Q. What are the optimal storage and handling protocols for this compound to ensure stability in experimental settings?

  • Storage : Store at -20°C in a tightly sealed, moisture-free container to prevent deuterium loss and hydrolysis. Under these conditions, stability is maintained for up to 3 years. For short-term use (≤1 month), 4°C storage is acceptable .
  • Handling : Use inert atmospheres (e.g., argon) during weighing and dissolution to minimize exposure to humidity. Pre-chill solvents to reduce thermal degradation.

Q. How should researchers prepare stable stock solutions for in vitro and in vivo studies?

  • In Vitro : Dissolve in DMSO (recommended concentration: 10–50 mg/mL). For aqueous compatibility, use co-solvents like PEG300 (e.g., 40% PEG300 + 5% Tween 80 + 45% saline) to achieve uniform dispersion .
  • In Vivo : For rodent studies, prepare suspensions in 0.5% carboxymethyl cellulose (CMC-Na) or dissolve in corn oil (10% DMSO + 90% corn oil). Validate homogeneity via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How does deuteration affect the pharmacokinetic (PK) and metabolic stability of this compound compared to its non-deuterated counterpart?

Deuteration at the methyl group slows metabolic oxidation by cytochrome P450 enzymes via the kinetic isotope effect (KIE), potentially increasing half-life (t½t_{½}) and bioavailability. To assess this:

  • Comparative PK Studies : Administer equimolar doses of deuterated and non-deuterated compounds to animal models (e.g., rats) and measure plasma concentrations over time using LC-MS/MS.
  • Metabolite Profiling : Identify deuterated metabolites via HRMS to track isotopic shifts (e.g., +3 Da for trideutero metabolites) .

Q. What experimental designs are recommended to evaluate mAChR (muscarinic acetylcholine receptor) antagonism while controlling for isotopic interference?

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3^3H-N-methylscopolamine) in competition assays. Compare IC₅₀ values of deuterated vs. non-deuterated compounds to rule out isotopic effects on binding affinity.
  • Functional Assays : Measure inhibition of carbachol-induced calcium flux in CHO cells expressing human mAChR subtypes (M1–M5). Normalize data to internal controls (e.g., atropine) .

Q. How can researchers resolve discrepancies in solubility data reported across studies?

  • Method Standardization : Use the shake-flask method with controlled pH (e.g., PBS at pH 7.4) and temperature (25°C). Measure solubility via UV-Vis spectroscopy or HPLC.
  • Co-solvent Screening : Test combinations of DMSO, PEG400, and cyclodextrins (e.g., SBE-β-CD) to identify formulations that enhance solubility without inducing aggregation .

Q. What analytical techniques are critical for assessing isotopic purity and batch-to-batch consistency?

  • Isotopic Purity : Use LC-HRMS with electrospray ionization (ESI) to detect isotopic impurities (e.g., residual non-deuterated species). Acceptable thresholds: ≥98% deuterium incorporation.
  • Batch Consistency : Perform 1^1H-NMR to confirm absence of non-deuterated protons and quantify residual solvents (e.g., DMSO) via gas chromatography (GC) .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting reports on the compound’s stability in aqueous buffers?

  • pH-Dependent Stability : Conduct accelerated stability studies at pH 2.0 (simulating gastric fluid) and pH 7.4 (physiological buffer) at 37°C. Monitor degradation via HPLC-UV.
  • Hydrolysis Mitigation : Add stabilizing agents (e.g., 0.1% ascorbic acid) to buffers to reduce oxidative breakdown .

Q. What strategies can minimize deuterium loss during long-term in vivo studies?

  • Dosing Schedule : Use continuous infusion pumps instead of bolus injections to maintain steady-state concentrations.
  • Sample Handling : Freeze plasma/tissue samples immediately at -80°C and analyze within 24 hours of thawing to prevent deuterium exchange with ambient moisture .

Methodological Resources

  • Spectral Data : Reference 1^1H-NMR (δ 1.2–1.4 ppm for isopropyl groups) and HRMS (m/z 448.3932 [M-Br]+^+) for structural confirmation .
  • Toxicity Screening : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (genotoxicity) for preclinical safety assessments .

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